

Mefentrifluconazole Cross-Resistance in DMI-Resistant Fungi: A Technical Support Center

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Compound of Interest

Compound Name: Mefentrifluconazole

Cat. No.: B3027861

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **Mefentrifluconazole** cross-resistance in fungi with pre-existing resistance to other demethylation inhibitor (DMI) fungicides.

Frequently Asked Questions (FAQs)

Q1: We are observing cross-resistance to **Mefentrifluconazole** in our DMI-resistant fungal isolates. Is this expected?

A1: Yes, cross-resistance between **Mefentrifluconazole** and other DMI fungicides has been documented in various fungal pathogens.^{[1][2][3]} However, the level of this cross-resistance can vary significantly depending on the fungal species and the specific genetic mutations conferring resistance.^{[1][2][3]} While some DMI-resistant isolates show strong cross-resistance to **Mefentrifluconazole**, others may exhibit lower or inconsistent resistance patterns.^{[1][2]}

Q2: Does **Mefentrifluconazole** show equal or better efficacy against DMI-resistant strains compared to other DMIs?

A2: The performance of **Mefentrifluconazole** against DMI-resistant strains is variable. For instance, in studies with *Monilinia fructicola*, **Mefentrifluconazole** demonstrated higher sensitivity compared to other DMIs.^{[1][2]} Conversely, its inhibitory activity was found to be equal or slightly inferior to fungicides like difenoconazole, tebuconazole, and propiconazole in

species such as *Colletotrichum* spp., *Alternaria alternata* sp. complex, and *Cercospora beticola*.
[1][2]

Q3: What are the known molecular mechanisms behind **Mefentrifluconazole** cross-resistance?

A3: The primary mechanisms are similar to those for other DMI fungicides and are generally associated with the target enzyme, sterol 14 α -demethylase, encoded by the CYP51 gene.[4][5]
[6] Known mechanisms include:

- Point mutations in the CYP51 gene: Specific amino acid substitutions, such as G461S in *Monilinia fructicola* and L144F in FpCYP51B of *Fusarium pseudograminearum*, have been shown to confer resistance to **Mefentrifluconazole**. [7][8][9]
- Overexpression of CYP51 genes: An increased production of the target enzyme can lead to resistance. [8][9]
- Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively remove the fungicide from the cell. [10]

Q4: We have generated **Mefentrifluconazole**-resistant mutants in the lab. Do these mutants exhibit a fitness penalty?

A4: It is common for fungicide-resistant mutants to exhibit altered survival fitness. Studies on *Monilinia fructicola* and *Fusarium pseudograminearum* have shown that some **Mefentrifluconazole**-resistant mutants display reduced survival fitness compared to their parental isolates, while others may have enhanced fitness. [7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent EC50 values for **Mefentrifluconazole** in our DMI-resistant isolates.

- Possible Cause 1: Variability in Resistance Mechanisms. The specific mutations or combination of resistance mechanisms (e.g., target-site mutation plus overexpression of efflux pumps) can lead to varying levels of resistance.
- Troubleshooting Steps:

- Sequence the CYP51 gene of your isolates to identify any known or novel mutations.
- Perform gene expression analysis (e.g., qPCR) to determine if CYP51 or genes encoding efflux transporters are overexpressed.
- Compare your findings with published data on resistance mechanisms for your fungal species of interest.
- Possible Cause 2: Experimental Inconsistencies. Minor variations in experimental setup can influence EC50 values.
- Troubleshooting Steps:
 - Ensure consistent spore/mycelial inoculum density across all assays.
 - Verify the final concentrations of **Mefentrifluconazole** and other DMIs in your growth media.
 - Maintain stable incubation conditions (temperature, light, humidity).
 - Include both sensitive and known resistant control strains in every experiment for comparison.

Problem 2: Difficulty in confirming the role of a specific CYP51 mutation in **Mefentrifluconazole** resistance.

- Possible Cause: The mutation may not be the sole contributor to resistance. Other mechanisms might be at play, or the mutation may have a minor effect.
- Troubleshooting Steps:
 - Molecular Docking: Use computational modeling to predict how the identified mutation affects the binding of **Mefentrifluconazole** to the CYP51 protein.[7]
 - Site-Directed Mutagenesis: Introduce the specific mutation into a sensitive wild-type strain and then assess its sensitivity to **Mefentrifluconazole**. A significant increase in the EC50 value would confirm the role of the mutation.[8][9]

- Gene Expression Analysis: As mentioned previously, investigate the expression levels of CYP51 and transporter genes in your mutant strains.

Data Presentation

Table 1: Comparative Efficacy of **Mefentrifluconazole** and Other DMIs against various Fungal Pathogens

Fungal Species	Mefentrifluconazole Efficacy Compared to Other DMIs	Reference
Monilinia fruticola	Higher sensitivity to Mefentrifluconazole	[1] [2]
Colletotrichum spp.	Equal or slightly inferior inhibitory activity	[1] [2]
Alternaria alternata sp. complex	Equal or slightly inferior inhibitory activity	[1] [2]
Cercospora beticola	Equal or slightly inferior inhibitory activity	[1] [2]
Podosphaera xanthii	Equal or slightly inferior inhibitory activity	[1] [2]

Table 2: **Mefentrifluconazole** Resistance in Laboratory-Generated Mutants

Fungal Species	Parental Isolate EC50 (µg/mL)	Mutant Resistance Factor Range	Associated Resistance Mechanisms	Reference
Monilinia fruticola	0.003 (mean of 101 isolates)	Not specified	G461S point mutation in MfCYP51	[7]
Fusarium pseudograminearum	1.06 (mean of 124 isolates)	19.21 to 111.34	L144F point mutation in FpCYP51B; Overexpression of FpCYP51s	[8][9]

Experimental Protocols

1. Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol is adapted from studies on **Mefentrifluconazole** sensitivity.[1][2][3]

- Objective: To determine the concentration of **Mefentrifluconazole** that inhibits 50% of the mycelial growth (EC50) of a fungal isolate.
- Materials:
 - Potato Dextrose Agar (PDA) or other suitable growth medium.
 - Stock solution of **Mefentrifluconazole** in a suitable solvent (e.g., DMSO).
 - Sterile Petri dishes (90 mm).
 - Fungal isolates cultured on PDA.
 - Cork borer (5 mm diameter).
 - Incubator.
- Methodology:

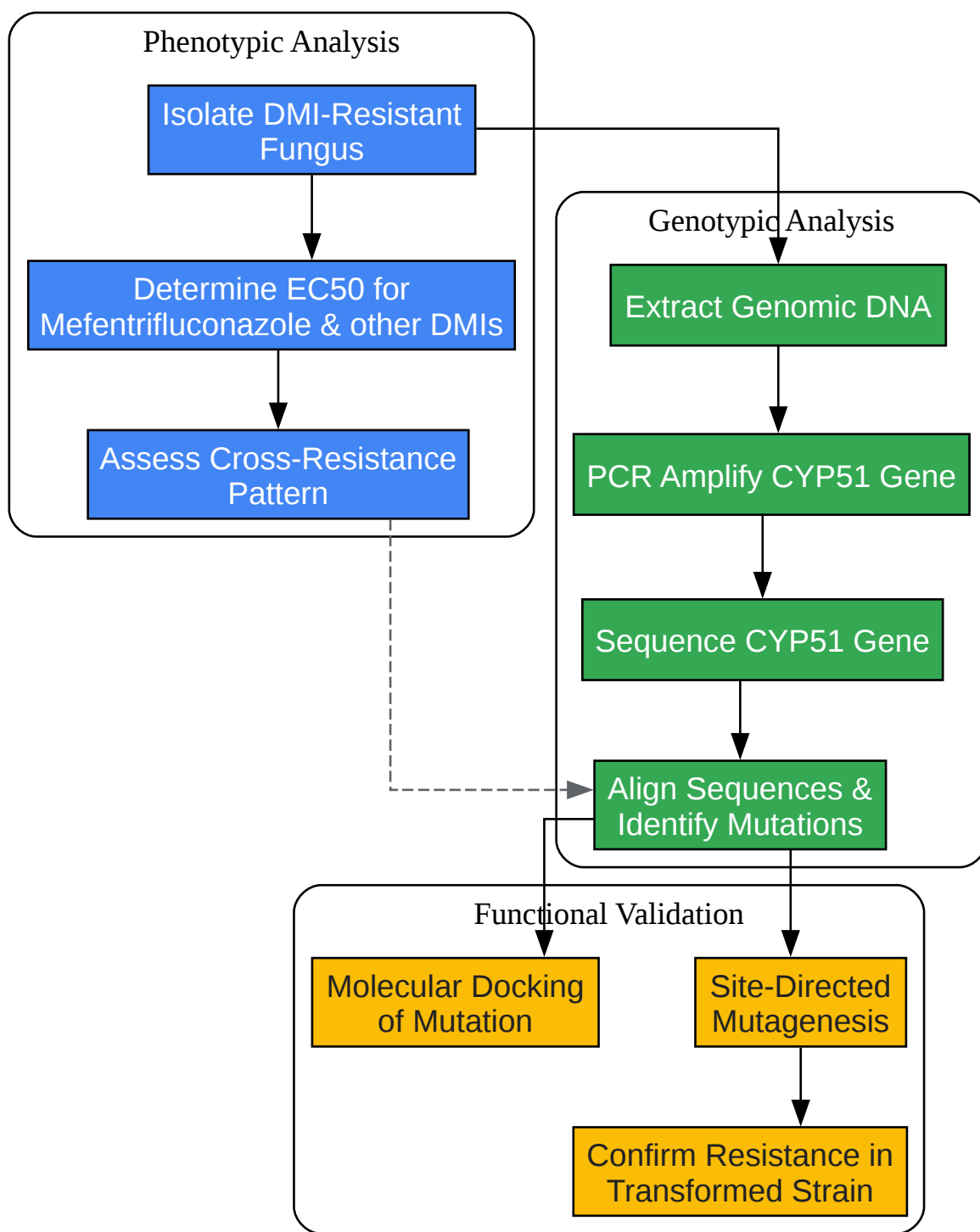
- Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.
- Add appropriate volumes of the **Mefentrifluconazole** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a solvent control plate.
- Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each PDA plate (fungicide-amended and control).
- Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 25°C) in the dark.
- Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
- Calculate the percentage of mycelial growth inhibition relative to the control for each concentration.
- Determine the EC50 value by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

2. Sequencing of the CYP51 Gene

- Objective: To identify point mutations in the CYP51 gene that may confer resistance to **Mefentrifluconazole**.
- Materials:
 - Genomic DNA extracted from fungal isolates.
 - Primers specific to the CYP51 gene of the target fungus.
 - PCR reagents (Taq polymerase, dNTPs, buffer).

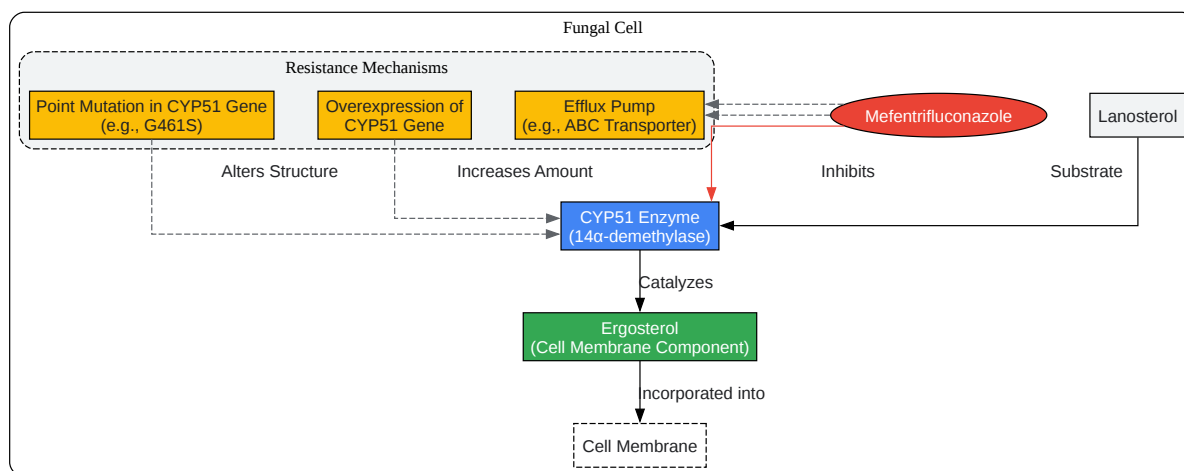
- Thermocycler.
- Gel electrophoresis equipment.
- DNA sequencing service.
- Methodology:
 - Design primers to amplify the entire coding sequence of the CYP51 gene. It may be necessary to amplify it in several overlapping fragments.
 - Perform PCR using the designed primers and genomic DNA as a template.
 - Verify the size of the PCR products by agarose gel electrophoresis.
 - Purify the PCR products.
 - Send the purified PCR products for Sanger sequencing.
 - Assemble the sequence fragments and align them with the wild-type CYP51 sequence to identify any nucleotide changes.
 - Translate the nucleotide sequences into amino acid sequences to determine if any non-synonymous mutations are present.

Visualizations



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Caption: Workflow for Investigating **Mefentrifluconazole** Cross-Resistance.



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Caption: Key Mechanisms of DMI and **Mefentrifluconazole** Resistance.

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